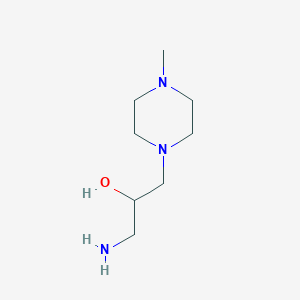

1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol

Description

1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol is a propanolamine derivative featuring a 4-methylpiperazine moiety. This structure is characteristic of compounds designed for pharmacological applications, particularly as intermediates in β-blockers or ligands for neurotransmitter receptors . The 4-methylpiperazine group enhances solubility and modulates receptor binding affinity, while the amino-propanol backbone is critical for interactions with adrenergic or serotonergic receptors .

Properties

IUPAC Name |

1-amino-3-(4-methylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O/c1-10-2-4-11(5-3-10)7-8(12)6-9/h8,12H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXWEGSDODHEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588530 | |

| Record name | 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39849-48-4 | |

| Record name | 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies

The synthesis of 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol typically follows routes involving:

- Nucleophilic substitution reactions where a suitable halogenated propanol derivative reacts with 4-methylpiperazine.

- Reductive amination of ketone intermediates with 4-methylpiperazine under reducing conditions.

- Amidation or coupling reactions involving activated carboxylic acid derivatives and piperazine derivatives.

These strategies aim to introduce the piperazine moiety at the 3-position of the propanol chain while maintaining the amino and hydroxyl functionalities intact.

Specific Preparation Routes and Reaction Conditions

Nucleophilic Substitution of Halohydrins

One common approach involves the reaction of a halohydrin, such as 3-chloropropan-2-ol or 3-bromopropan-2-ol, with 4-methylpiperazine under basic conditions. The nucleophilic nitrogen on the piperazine ring displaces the halide, forming the desired compound.

- Reaction conditions: Typically performed in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) at temperatures ranging from ambient to reflux.

- Bases: Mild bases such as potassium carbonate or triethylamine are used to neutralize the generated acid.

- Yields: Moderate to high yields are reported depending on the purity of starting materials and reaction time.

Reductive Amination of Ketone Intermediates

Another synthetic route involves the formation of a ketone intermediate, such as 3-(4-methylpiperazin-1-yl)propan-2-one, which undergoes reductive amination with ammonia or an amine source.

- Reducing agents: Sodium borohydride (NaBH₄) or catalytic hydrogenation with palladium on carbon (Pd/C).

- Solvents: Methanol, ethanol, or mixtures with dichloromethane.

- Advantages: This method allows for stereocontrol and high selectivity.

Amidation and Coupling Reactions

In more complex synthetic schemes, this compound can be prepared via coupling of carboxylic acid derivatives with 4-methylpiperazine using activating agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

- Reaction conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

- Purification: The products are purified by recrystallization or chromatography.

- Applications: This method is particularly useful for preparing derivatives for medicinal chemistry purposes.

Solvent and Base Selection

The choice of solvents and bases is critical for optimizing yields and purity:

| Step | Solvent Type | Base Type | Purpose |

|---|---|---|---|

| Nucleophilic substitution | Polar aprotic (DMF, THF) | Potassium carbonate, triethylamine | Facilitate nucleophilic attack, neutralize acid |

| Reductive amination | Alcohols (MeOH, EtOH), DCM | None or mild base | Solubilize reactants, stabilize intermediates |

| Amidation/coupling | DMF, DCM | DIPEA | Activate carboxylic acid, promote coupling |

Purification Techniques

Purification of this compound often involves:

- Recrystallization: Using solvents such as ethanol, methanol, or mixtures with water.

- Chromatography: Silica gel column chromatography with eluents like ethyl acetate/hexane mixtures.

- Distillation: Under reduced pressure to remove volatile impurities.

Analytical Validation

The purity and identity of the synthesized compound are confirmed by:

| Analytical Method | Purpose | Typical Data |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Chemical shifts for amino, hydroxyl, and piperazine protons |

| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak consistent with C₉H₂₁N₄O (approx. 189 g/mol) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >98% typical for well-optimized syntheses |

Representative Data Table for NMR Shifts

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Amino group (NH₂) | 1.0 – 1.5 | Broad singlet | Exchangeable with D₂O |

| Hydroxyl group (OH) | 4.5 – 5.0 | Singlet | Exchangeable, variable |

| Piperazine ring CH₂ | 2.5 – 3.5 | Multiplet | Characteristic piperazine peaks |

| Methyl group on piperazine | 2.2 – 2.4 | Singlet | Methyl substitution confirmation |

Literature Examples and Research Findings

- A study involving the coupling of substituted anilines with 4-methylpiperazine derivatives demonstrated efficient synthesis of related compounds via EDCI/DMAP-mediated amidation, highlighting the versatility of coupling chemistry in preparing piperazine-containing propanolamines.

- Reductive amination strategies using Pd/C catalysts have been shown to provide high yields and stereoselectivity in the synthesis of piperazine-substituted amino alcohols, supporting the applicability of this method for the target compound.

- Industrial processes emphasize solvent selection and base usage to maximize yield and purity, often employing phase transfer catalysts and high vacuum distillation for final product isolation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | Halohydrin + 4-methylpiperazine, base, polar aprotic solvent | Simple, moderate to high yield | Requires halohydrin availability |

| Reductive Amination | Ketone intermediate + 4-methylpiperazine + reducing agent | High selectivity, stereocontrol | Multi-step, requires ketone prep |

| Amidation/Coupling | Carboxylic acid derivative + 4-methylpiperazine + HATU/DIPEA | Versatile, good for derivatives | More complex, cost of reagents |

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or other nucleophiles in ethanol.

Major Products Formed:

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Reduced amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol serves as a crucial reagent in organic reactions. Its ability to form hydrogen bonds allows it to interact with various substrates, making it useful in:

- Synthesis of pharmaceuticals : It acts as an intermediate in the production of various drugs.

- Development of specialty chemicals : The compound is integral in creating chemicals with specific functionalities.

Biology

In biological research, this compound is under investigation for its potential interactions with biomolecules:

- Biological Activity : Studies indicate that derivatives can exhibit significant antimicrobial properties, particularly against resistant bacterial strains. This positions them as promising candidates for drug development aimed at combating antibiotic resistance.

- Mechanism of Action : The interaction of the compound with specific molecular targets suggests potential modulation of enzyme activities and receptor functions.

Medicine

Research is ongoing to explore therapeutic applications:

- Therapeutic Potential : The compound is being studied for its role in treating conditions such as major depressive disorder and vasomotor symptoms associated with menopause . Its mechanism involves modulation of norepinephrine and serotonin pathways, which are critical in mood regulation.

- Case Studies : Recent studies have shown that derivatives can effectively inhibit PD-L1 protein dimerization, potentially enhancing immune responses against tumors .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for drug synthesis | Essential for developing complex organic compounds |

| Biology | Antimicrobial activity | Effective against resistant bacterial strains |

| Medicine | Treatment for depression and vasomotor symptoms | Modulates neurotransmitter activity; shows promise in clinical applications |

Case Studies

- Antimicrobial Research : A study demonstrated that derivatives of this compound exhibit significant antibacterial activity by disrupting bacterial membranes, making them viable candidates for new antibiotic therapies.

- Cancer Immunotherapy : Research focusing on PD-L1 inhibitors highlighted that compounds similar to this compound can impede tumor growth by enhancing T-cell responses against cancer cells .

- Therapeutic Development : Investigations into the pharmacological effects of this compound have revealed its potential in treating conditions like chronic fatigue syndrome and fibromyalgia by modulating neurotransmitter reuptake mechanisms .

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, leading to altered metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

1-Amino-3-(4-phenylpiperazin-1-yl)propan-2-ol

- Structure : Replaces the 4-methyl group with a phenyl ring.

- This modification is common in CNS-targeting agents .

- Molecular Weight : 235.17 g/mol vs. 223.65 g/mol for the methyl variant .

1-Amino-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol

- Structure : Incorporates a 3-chlorophenyl substituent.

- Impact : Chlorine enhances electronic effects, improving receptor binding affinity (e.g., serotonin 5-HT1A receptors). However, it may increase metabolic stability compared to methyl groups .

1-Amino-3-(dimethylamino)propan-2-ol

- Structure: Replaces piperazine with a dimethylamino group.

- Basic amino groups like dimethylamino may alter pH-dependent solubility .

Aromatic Substituent Variations

1-Amino-3-(2,4-difluorophenyl)propan-2-ol Hydrochloride

- Structure : Features a difluorophenyl group instead of piperazine.

- Impact : Fluorine atoms enhance bioavailability and metabolic stability via reduced CYP450 metabolism. The absence of piperazine simplifies synthesis but limits receptor modulation .

1-Amino-3-(3-methylphenoxy)propan-2-ol

- Structure: Substitutes piperazine with a 3-methylphenoxy group.

- Impact: Phenoxy groups are common in β-blockers (e.g., Metoprolol). The methyl group improves lipophilicity, favoring membrane permeability but may increase off-target effects .

Pharmacologically Relevant Analogs

Metoprolol Impurity A (EP)

- Structure: (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol.

- Impact: The ethylamino and methoxyethyl groups optimize β1-adrenergic receptor selectivity.

Nadolol Impurity F (EP)

- Structure: (2RS)-1-[(1,1-Dimethyl ethyl)amino]-3-(naphthalen-1-yloxy)-propan-2-ol.

- Impact: The bulky naphthyloxy group enhances β-blocking potency but reduces solubility. The tert-butylamino group increases metabolic resistance compared to methylpiperazine .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol, often referred to as a derivative of aminopropanol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 182.26 g/mol

- Functional Groups : Amino group, piperazine ring

This compound is characterized by its piperazine moiety, which is known for its role in enhancing the bioactivity of various pharmaceuticals.

This compound exhibits several mechanisms of action that contribute to its biological activity:

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antidepressant Effects : By modulating neurotransmitter levels, this compound may alleviate symptoms of depression and anxiety.

| Effect | Mechanism |

|---|---|

| Antidepressant | NE and 5-HT reuptake inhibition |

| Antimicrobial | Potential activity against ESKAPE pathogens |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

- Study on Norepinephrine Modulation : In a clinical trial assessing the efficacy of similar piperazine derivatives for treating vasomotor symptoms, significant improvements were noted in patient-reported outcomes when administered compounds that modulate NE and 5-HT levels .

- Antimicrobial Testing : Research involving structural analogs demonstrated promising antimicrobial activity against resistant strains, suggesting that modifications to the piperazine ring can enhance efficacy against specific pathogens .

- Pharmacokinetics and Safety Profile : Investigations into the pharmacokinetics revealed favorable absorption characteristics with minimal side effects reported during trials involving related compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-amino-3-(4-methylpiperazin-1-yl)propan-2-ol, and how do reaction conditions influence yield and purity?

- The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, nitro intermediates (e.g., 3-(4-methylpiperazin-1-yl)-2-nitropropene) are reduced using sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran at controlled temperatures (0–25°C) to achieve high enantiomeric purity . Industrial-scale methods may employ palladium on carbon under hydrogen pressure for nitro group reduction . Optimization of solvent polarity and temperature is critical to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the amino (δ 1.5–2.5 ppm) and piperazine (δ 2.5–3.5 ppm) groups.

- X-ray Crystallography: SHELX programs (e.g., SHELXL for refinement) resolve stereochemistry and hydrogen-bonding networks. For example, SHELX is robust for small-molecule refinement even with twinned data, using direct methods for phase determination .

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., m/z 198 [M + H]⁺ for related analogs) .

Q. What safety protocols are essential during handling?

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection (H313/H333 hazards) .

- Ventilation: Use fume hoods to avoid inhalation (H333).

- First Aid: Immediate eye rinsing (P305+P351+P338) and medical consultation for persistent irritation .

- Waste Disposal: Neutralize acidic/basic residues before disposal to prevent environmental release .

Q. How are impurities identified and quantified during synthesis?

- High-Performance Liquid Chromatography (HPLC): Reverse-phase columns (C18) with UV detection at 210–254 nm separate unreacted amines or nitro precursors.

- Elemental Analysis: Validates stoichiometric purity (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can contradictory data in synthetic yields or biological activity be resolved?

- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, catalyst loading). For example, catalytic hydrogenation may show lower yields if residual moisture deactivates Pd/C .

- Biological Replicates: Repeat antiviral assays (e.g., RSV fusion inhibition) with standardized cell lines (e.g., HEp-2) to account for inter-lab variability .

Q. What strategies optimize crystallographic refinement for derivatives with twinning or disorder?

- SHELXD/SHELXE: Employ dual-space algorithms for phase extension in twinned crystals. For high-resolution data (<1.0 Å), anisotropic displacement parameters refine piperazine ring conformations .

- Twin Law Identification: Use the Hooft parameter or R-value vs. rotation angle plots to detect twinning .

Q. How is structure-activity relationship (SAR) studied for piperazine-modified analogs?

- Substituent Screening: Replace the 4-methylpiperazine group with pyrimidinyl or benzylcarbonyl-piperazine moieties. For example, pyrimidinyl substitution enhances antiviral activity (IC₅₀ from 10 μM to 0.5 μM in RSV assays) .

- Free-Wilson Analysis: Quantify contributions of substituents (e.g., logP, hydrogen-bond donors) to bioactivity .

Q. What experimental designs assess apoptosis induction in leukemia cell lines?

- Caspase-3 Activation Assays: Treat HL-60/K562 cells with the compound (1–50 μM) and measure fluorescence from DEVD-AMC cleavage. Confirm via Western blot for PARP cleavage .

- Flow Cytometry: Use Annexin V/PI staining to quantify early/late apoptosis (e.g., 2h derivative in shows 70% apoptosis at 10 μM) .

Q. How does stereochemistry influence synthetic pathways and biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.